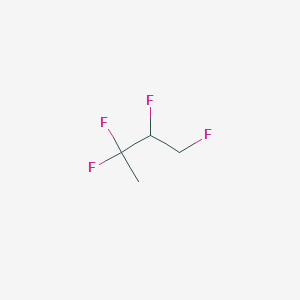

1,2,3,3-Tetrafluorobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,2,3,3-tétrafluorobutane est un composé organique de formule moléculaire C4H6F4. Il s’agit d’un dérivé fluoré du butane, caractérisé par la présence de quatre atomes de fluor liés à la chaîne carbonée.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le 1,2,3,3-tétrafluorobutane peut être synthétisé par plusieurs méthodes. Une approche courante implique la fluoration de dérivés du butane. Par exemple, la fluoration du 1,2,3,3-tétrachlorobutane à l’aide d’un agent fluorant tel que le fluorure d’hydrogène ou un fluorure métallique peut produire du 1,2,3,3-tétrafluorobutane .

Méthodes de Production Industrielle : En milieu industriel, la production de 1,2,3,3-tétrafluorobutane implique généralement l’utilisation de réacteurs à écoulement continu. Le processus comprend l’ajout contrôlé d’agents fluorants à des dérivés du butane dans des conditions spécifiques de température et de pression afin d’assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de Réactions : Le 1,2,3,3-tétrafluorobutane subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des alcools ou des cétones fluorés.

Réduction : Les réactions de réduction peuvent le convertir en dérivés du butane moins fluorés.

Substitution : Il peut participer à des réactions de substitution nucléophile où les atomes de fluor sont remplacés par d’autres groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Catalyseurs comme le palladium sur carbone (Pd/C) en présence d’hydrogène gazeux.

Substitution : Nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium en conditions basiques.

Principaux Produits :

Oxydation : Alcools et cétones fluorés.

Réduction : Dérivés du butane moins fluorés.

Substitution : Composés avec différents groupes fonctionnels remplaçant les atomes de fluor.

Applications De Recherche Scientifique

Le 1,2,3,3-tétrafluorobutane a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de composés fluorés plus complexes.

Biologie : Enquête sur son utilisation potentielle dans la modification des molécules biologiques pour améliorer leur stabilité et leur activité.

Médecine : Exploré pour son potentiel dans le développement de médicaments, en particulier la création de produits pharmaceutiques fluorés aux propriétés améliorées.

Mécanisme D'action

Le mécanisme d’action du 1,2,3,3-tétrafluorobutane implique son interaction avec diverses cibles moléculaires. La présence d’atomes de fluor augmente l’électronégativité du composé, influençant sa réactivité et son interaction avec d’autres molécules. Dans les systèmes biologiques, il peut modifier l’activité des enzymes et des protéines en altérant leur structure et leur fonction .

Composés Similaires :

1,2,2,3-Tétrafluorobutane : Un autre dérivé fluoré du butane avec un arrangement d’atomes de fluor légèrement différent.

2,2,3,3-Tétrafluoro-1,4-butanediol : Un diol fluoré avec des applications dans la synthèse de polymères.

Hexafluorobutane : Un dérivé du butane entièrement fluoré avec des propriétés chimiques distinctes.

Unicité : Le 1,2,3,3-tétrafluorobutane est unique en raison de son arrangement spécifique d’atomes de fluor, qui lui confère une réactivité et une stabilité distinctes par rapport aux autres dérivés fluorés du butane. Cette unicité le rend précieux dans diverses applications, notamment dans la synthèse de matériaux et de produits pharmaceutiques spécialisés .

Comparaison Avec Des Composés Similaires

1,2,2,3-Tetrafluorobutane: Another fluorinated butane derivative with a slightly different fluorine atom arrangement.

2,2,3,3-Tetrafluoro-1,4-butanediol: A fluorinated diol with applications in polymer synthesis.

Hexafluorobutane: A fully fluorinated butane derivative with distinct chemical properties.

Uniqueness: 1,2,3,3-Tetrafluorobutane is unique due to its specific fluorine atom arrangement, which imparts distinct reactivity and stability compared to other fluorinated butane derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized materials and pharmaceuticals .

Propriétés

Numéro CAS |

161791-19-1 |

|---|---|

Formule moléculaire |

C4H6F4 |

Poids moléculaire |

130.08 g/mol |

Nom IUPAC |

1,2,3,3-tetrafluorobutane |

InChI |

InChI=1S/C4H6F4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |

Clé InChI |

OJTDLWXZZSZUHD-UHFFFAOYSA-N |

SMILES canonique |

CC(C(CF)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)

![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)

![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)

![1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene](/img/structure/B12549519.png)

![6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid](/img/structure/B12549545.png)